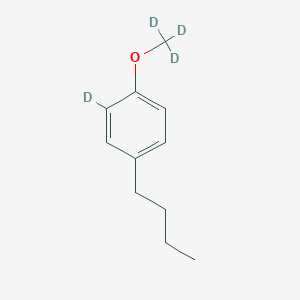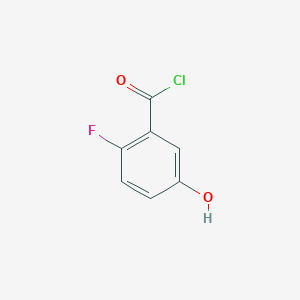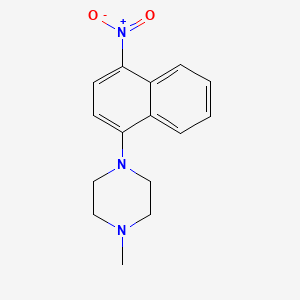
4-Butyl-2-deuterio-1-(trideuteriomethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eugenol is a natural compound found in various plants, including cloves, nutmeg, and cinnamon. The deuterated version of this compound is used in scientific research to study the effects of deuterium substitution on the chemical and physical properties of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2-deuterio-1-(trideuteriomethoxy)benzene typically involves the deuteration of 4-Butyl-2-methoxyphenol. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The reaction conditions are optimized to ensure high yield and purity of the deuterated product.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-2-deuterio-1-(trideuteriomethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form or other reduced products.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
4-Butyl-2-deuterio-1-(trideuteriomethoxy)benzene has several scientific research applications:
Chemistry: Used to study the effects of deuterium substitution on reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of deuterated compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the development of deuterated materials with unique properties for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Butyl-2-deuterio-1-(trideuteriomethoxy)benzene involves the interaction of the deuterated molecule with its molecular targets. Deuterium substitution can affect the bond strength and reaction rates, leading to differences in the compound’s behavior compared to its non-deuterated counterpart. The specific pathways and targets depend on the context of its use, such as in metabolic studies or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-Butyl-2-methoxyphenol (Eugenol): The non-deuterated analog of the compound.
4-Butyl-2-deuterio-1-methoxybenzene: A partially deuterated analog.
4-Butyl-2-methoxy-1-deuteriobenzene: Another partially deuterated analog.
Uniqueness
4-Butyl-2-deuterio-1-(trideuteriomethoxy)benzene is unique due to its complete deuteration at specific positions, which provides distinct advantages in scientific research. The presence of deuterium atoms can lead to differences in reaction kinetics, stability, and metabolic pathways, making it a valuable tool for studying the effects of isotopic substitution.
Properties
IUPAC Name |
4-butyl-2-deuterio-1-(trideuteriomethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h6-9H,3-5H2,1-2H3/i2D3,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBLRGZSVKMPDX-OKIJRMHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC=C1OC([2H])([2H])[2H])CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/new.no-structure.jpg)

![4-Methyl-2-(piperidin-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148815.png)
![4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzoic Acid](/img/structure/B1148824.png)
![3-(3-Fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B1148827.png)

